molecular formula C15H7F2N3OS B2894035 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide CAS No. 801255-70-9

4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide

Katalognummer B2894035
CAS-Nummer: 801255-70-9
Molekulargewicht: 315.3
InChI-Schlüssel: YQZPNMPLCXNNTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most versatile and economical method involves stirring without solvent and/or heat . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

The chemical reactivity of similar compounds like N-cyanoacetamides is quite high. They are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Given the absence of direct information on "4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide," below is an overview of the types of applications similar compounds have in scientific research, which might provide insight into potential areas of application for the compound :

Benzamide Compounds in Scientific Research

Therapeutic Applications : Many benzamide derivatives are explored for their therapeutic potential, including as antipsychotics, anti-inflammatory agents, and treatments for conditions like Parkinson's disease and Huntington's disease. For example, amisulpride, a selective D2-like dopamine antagonist, is noted for its efficacy in treating schizophrenia, indicating a potential therapeutic application for similar benzamide compounds in neuropsychiatric disorders (Wetzel et al., 1998).

Pharmacokinetics and Metabolism : Research into the disposition and metabolism of benzamide derivatives, such as studies on [14C]SB-649868, provides valuable information on how these compounds are processed in the body, their elimination pathways, and their metabolites. This is crucial for understanding the safety and efficacy of these compounds as potential drugs (Renzulli et al., 2011).

Diagnostic Applications : Some benzamide derivatives are used in imaging studies, such as in the detection of melanoma metastases using radiolabeled benzamides. These compounds may bind to specific receptors or structures within tumors, allowing for targeted imaging and potential therapeutic applications (Maffioli et al., 1994).

Research on Adverse Effects : Studies also investigate the adverse effects associated with benzamide derivatives, such as the potential for inducing methemoglobinemia with benzocaine use. Understanding the adverse effects of these compounds is essential for assessing their safety in therapeutic applications (Kuschner et al., 2000).

Wirkmechanismus

The mechanism of action of similar compounds involves the inhibition of certain biological processes. For example, N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) analogues have been identified as potent inhibitors of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases .

Zukünftige Richtungen

The future directions of research on “4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide” and similar compounds involve further development of these RIPK3-targeting small molecules as they represent promising lead structures . They could potentially evolve into better chemotherapeutic agents .

Eigenschaften

IUPAC Name

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F2N3OS/c16-10-5-11(17)13-12(6-10)22-15(19-13)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZPNMPLCXNNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.